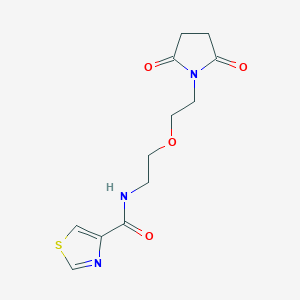

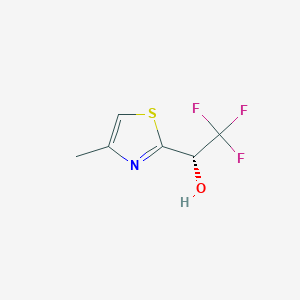

![molecular formula C11H9F3N4 B2954622 2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine CAS No. 1864013-94-4](/img/structure/B2954622.png)

2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine is used as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum . It is also used in the synthesis of organohydrazide chelate complexes of rhenium and technetium .

Synthesis Analysis

The synthesis of 2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine involves its use as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum . It is also used in the synthesis of organohydrazide chelate complexes of rhenium and technetium .Molecular Structure Analysis

The molecular formula of 2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine is C11H9F3N4 . The InChI code is 1S/C11H9F3N4/c12-11(13,14)8-4-2-1-3-7(8)9-5-6-16-10(17-9)18-15/h1-6H,15H2,(H,16,17,18) .Physical And Chemical Properties Analysis

The physical form of 2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine is solid . It has a molecular weight of 254.21 . The compound is soluble in aqueous acid .Applications De Recherche Scientifique

Antimicrobial Activity

Researchers have developed new thienopyrimidine derivatives, starting from related chemical structures, which demonstrate significant antimicrobial activity against various strains of bacteria and fungi. The study by Ahmed et al. (2020) highlights the synthesis of these compounds and their biological screening, where one compound in particular showed superior antimicrobial effectiveness (Ahmed et al., 2020). This illustrates the potential of derivatives of 2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine in contributing to the development of new antimicrobial agents.

Anticancer Activity

The synthesis of hydrazinopyrimidine-5-carbonitrile derivatives and their in vitro evaluation for antitumoral activity have provided promising results against various human cancer cell lines. Cocco et al. (2006) synthesized a series of these derivatives, demonstrating their potential as inhibitors of cancer cell growth at low concentration levels, thereby indicating the potential therapeutic applications of these compounds in cancer treatment (Cocco et al., 2006).

Synthesis of Complex Heterocyclic Systems

Derivatives of 2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine have been used as precursors in the synthesis of complex heterocyclic systems. For example, the work by Dave and Shah (2002) involved the synthesis of tetrazolo and triazolo pyrrolopyrimidines, which are of interest as potential antibacterial agents, highlighting the compound's role in the creation of novel heterocyclic compounds with potential biological activities (Dave & Shah, 2002).

Safety And Hazards

2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .

Propriétés

IUPAC Name |

[4-[2-(trifluoromethyl)phenyl]pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4/c12-11(13,14)8-4-2-1-3-7(8)9-5-6-16-10(17-9)18-15/h1-6H,15H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYKWRVOVGOZMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC=C2)NN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

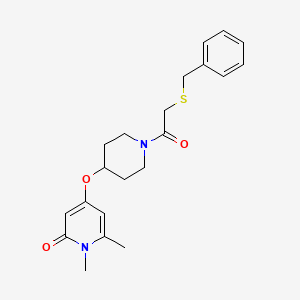

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2954542.png)

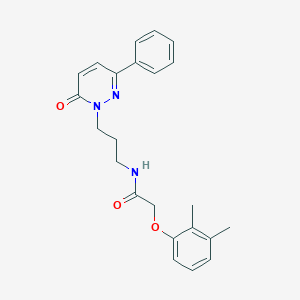

![tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B2954543.png)

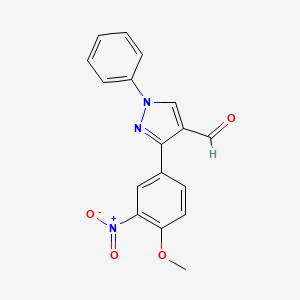

![4-(2-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2954548.png)

![3-(4-Fluorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2954549.png)

![4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide](/img/structure/B2954553.png)

![6-methyl-N-(2-(4-methylpiperazin-1-yl)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2954557.png)

![3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2954559.png)